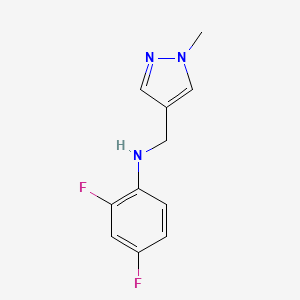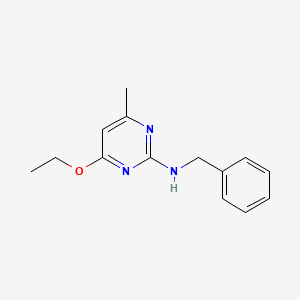
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, an amine group, and a cyclopropylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-2-methylaniline with cyclopropylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 5-chloro-2-methylaniline and the acyl chloride group of cyclopropylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloro-2-methylphenyl)amino)-N,N-diethyl-2-oxoethanaminium chloride
- 2-((5-Chloro-2-methylphenyl)amino)methyl-6-methoxyphenol
Uniqueness
2-((5-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is unique due to its specific structural features, such as the cyclopropylacetamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClN2O |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
2-(5-chloro-2-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8-2-3-9(13)6-11(8)14-7-12(16)15-10-4-5-10/h2-3,6,10,14H,4-5,7H2,1H3,(H,15,16) |
Clé InChI |
GLPUWMBPEMHEIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NCC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


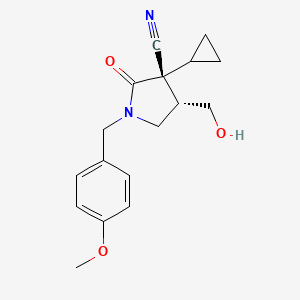
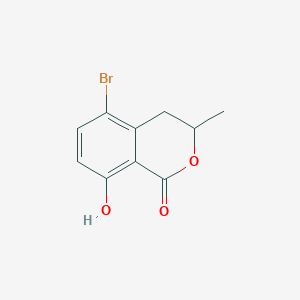
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
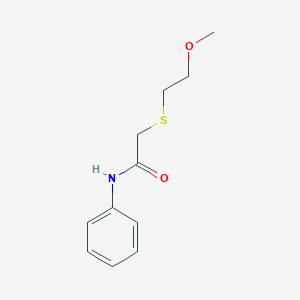

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)

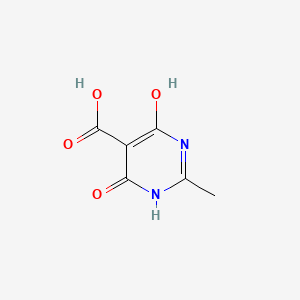
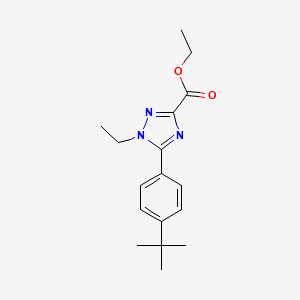
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
